

# Technical Guide: 2-Methylquinoline-4-carboxamide (CAS 15821-13-3)

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## Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

Cat. No.: B101038

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## Executive Summary

This document provides a technical overview of **2-Methylquinoline-4-carboxamide**, identified by the CAS number 15821-13-3. Publicly available scientific literature and databases contain limited specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. The compound belongs to the broader class of quinoline carboxamides, a scaffold known to be of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide summarizes the available physicochemical data for **2-Methylquinoline-4-carboxamide**, general synthetic approaches, and the biological activities reported for structurally related quinoline-4-carboxamide derivatives. It is important to note that while extensive research exists for complex derivatives, data for the parent compound, **2-Methylquinoline-4-carboxamide**, is sparse.

## Physicochemical Properties

The fundamental properties of **2-Methylquinoline-4-carboxamide** have been compiled from various chemical supplier databases and computational models.

Property	Value	Source
CAS Number	15821-13-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-methylquinoline-4-carboxamide	<a href="#">[3]</a>
Synonyms	2-Methyl-4-quinolinecarboxamide, 2-Methylcinchoninamide	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	186.21 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Hazard Class	Irritant	<a href="#">[2]</a>

Note: Computationally predicted properties for the parent carboxylic acid (CAS 634-38-8) include an XLogP3 of 2.4 and a TPSA of 50.2 Å<sup>2</sup>. These may serve as an estimate for the carboxamide derivative.[\[6\]](#)

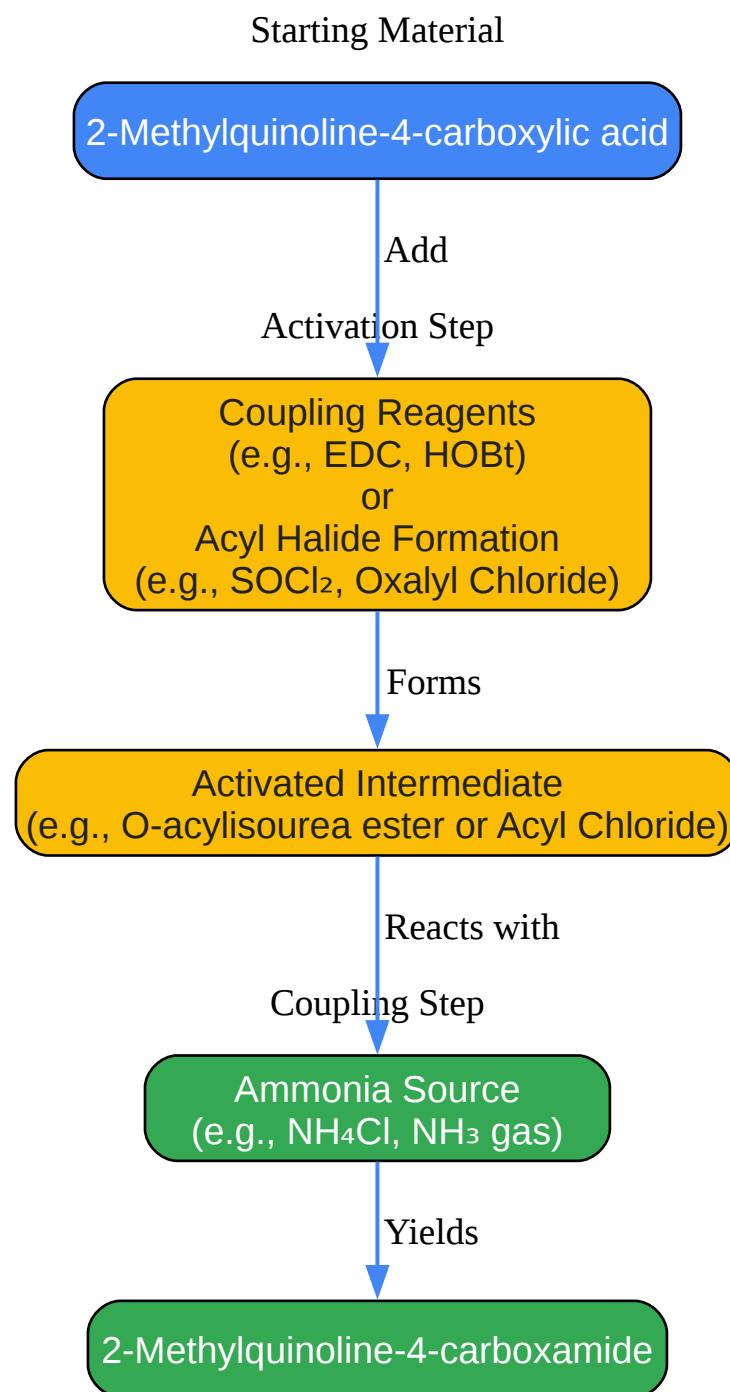
## Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **2-Methylquinoline-4-carboxamide** are not readily available. However, the synthesis of quinoline-4-carboxamides is a well-established process in medicinal chemistry, typically involving a two-step procedure from a corresponding isatin or a one-step amidation from the carboxylic acid.

## General Synthetic Approach: Amide Coupling

The most common and direct method for synthesizing **2-Methylquinoline-4-carboxamide** would be the coupling of its corresponding carboxylic acid, 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8), with an ammonia source.

Experimental Workflow: Carboxylic Acid to Amide Coupling

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Caption: General workflow for the synthesis of a primary carboxamide from a carboxylic acid.

Methodology:

- Activation: The carboxylic acid (2-Methylquinoline-4-carboxylic acid) is first activated. This can be achieved by forming an acyl chloride using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, often in the presence of a catalytic amount of DMF.<sup>[7]</sup> Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBT) can be used to form an active ester intermediate.<sup>[7]</sup>
- Amination: The activated intermediate is then reacted with an ammonia source, such as ammonium chloride with a base or aqueous/gaseous ammonia, to form the primary amide.<sup>[8]</sup>
- Purification: The final product, **2-Methylquinoline-4-carboxamide**, is purified from the reaction mixture, typically using techniques like recrystallization or column chromatography.

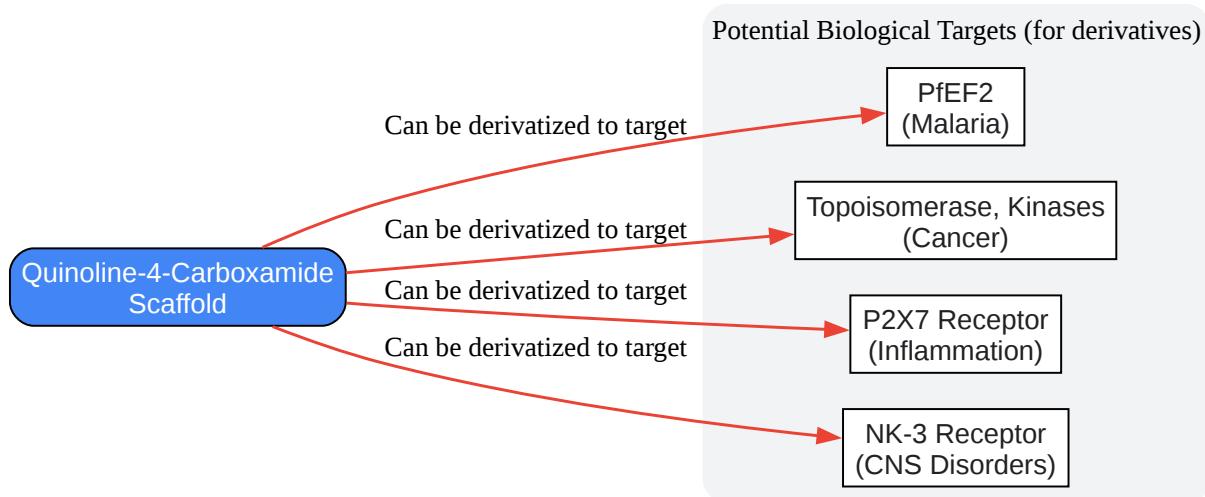
## Biological Activity and Potential Applications

While no specific biological data, mechanism of action, or signaling pathways have been published for **2-Methylquinoline-4-carboxamide** (CAS 15821-13-3), the quinoline-4-carboxamide scaffold is a "privileged structure" in drug discovery.<sup>[9]</sup> Derivatives have shown a wide range of biological activities, suggesting that the parent compound could serve as a valuable building block or starting point for medicinal chemistry campaigns.

Reported Activities for the Quinoline-4-Carboxamide Class:

- Antimalarial: Highly substituted quinoline-4-carboxamides have been identified as potent antimalarial agents that inhibit the parasite's translation elongation factor 2 (PfEF2), thus blocking protein synthesis.<sup>[7][10]</sup>
- Anticancer: Various derivatives have been investigated as anticancer agents, with mechanisms including inhibition of topoisomerase and various protein kinases.<sup>[9][11]</sup>
- P2X7R Antagonists: Quinoline-carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.<sup>[12]</sup>
- Neurokinin-3 (hNK-3) Receptor Antagonists: The 2-phenylquinoline-4-carboxamide scaffold has been explored for its potential as an hNK-3 receptor antagonist.<sup>[13]</sup>

## Logical Relationship: From Scaffold to Biological Target

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Caption: Potential therapeutic areas explored for derivatives of the quinoline-4-carboxamide scaffold.

## Conclusion

**2-Methylquinoline-4-carboxamide** (CAS 15821-13-3) is a simple heterocyclic compound for which specific, in-depth biological and experimental data are lacking in the public domain. Its primary value to the scientific community appears to be as a chemical intermediate or a foundational scaffold for the synthesis of more complex, biologically active molecules.[\[14\]](#) Researchers interested in this compound may need to perform initial screening and characterization to determine its specific properties. The synthetic routes are well-trodden, and its parent scaffold is associated with a rich history of medicinal chemistry, indicating a potential starting point for new drug discovery projects targeting a variety of diseases.

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